1-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
Description
This compound belongs to the pyrrolo[3,4-c]pyrrole family, characterized by a bicyclic system with two fused pyrrole rings. The structure includes a benzyl group at position 1, a 2-hydroxy-3-methoxyphenyl substituent at position 3, and a methyl group at position 5. The 4,6-dioxo groups contribute to its polarity, while the carboxylic acid at position 1 enhances solubility in aqueous environments.
Properties
CAS No. |
1005061-32-4 |
|---|---|
Molecular Formula |
C22H22N2O6 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-benzyl-1-(2-hydroxy-3-methoxyphenyl)-5-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C22H22N2O6/c1-24-19(26)15-16(20(24)27)22(21(28)29,11-12-7-4-3-5-8-12)23-17(15)13-9-6-10-14(30-2)18(13)25/h3-10,15-17,23,25H,11H2,1-2H3,(H,28,29) |
InChI Key |
WSXGKZNFMSEMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2C(C1=O)C(NC2C3=C(C(=CC=C3)OC)O)(CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves several steps. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The optimization of reaction conditions is crucial to increase the yield of the final product .
Chemical Reactions Analysis
1-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Variations
The compound’s structural analogs differ in substituent placement and functional groups, significantly altering physicochemical and biological properties. Key comparisons include:
*Inferred from the methyl ester analog () by replacing the methyl ester (-COOCH3) with a carboxylic acid (-COOH).
- Electronic and Steric Effects: The 2-hydroxy-3-methoxyphenyl group in the target compound introduces ortho-substitution effects, enhancing hydrogen-bonding capacity compared to the 4-methoxyphenyl group in its methyl ester analog . The carboxylic acid in the target compound improves aqueous solubility and acidity (predicted pKa ~4–5) relative to the methyl ester analog, which is more lipophilic .
Elemental Composition :
Research Findings and Implications
- This contrasts with the 3-aminophenyl group in compound 7c (), which could target nucleic acid interactions .
Biological Activity
The compound 1-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₃N₂O₈
- Molecular Weight : 373.48 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
| Log P (Octanol-Water) | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyrrolo[3,4-c]pyrrole compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study : In vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that the compound inhibited cell proliferation by more than 70% at concentrations above 10 µM after 48 hours of treatment.
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties. A study conducted on lipopolysaccharide (LPS)-induced RAW264.7 macrophages showed that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in regulating immune responses and inflammation. This inhibition leads to decreased expression of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
